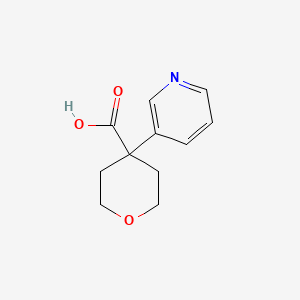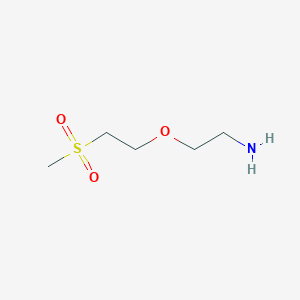![molecular formula C11H21N3O B13309608 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13309608.png)
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require catalysts or reagents like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学的研究の応用
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
作用機序
The mechanism of action of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. Additionally, its structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
類似化合物との比較
Similar Compounds
1,5-dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with similar structural features but different functional groups
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring with an amino alcohol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
4-[(1,5-dimethylpyrazol-4-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C11H21N3O/c1-9(5-4-6-15)12-7-11-8-13-14(3)10(11)2/h8-9,12,15H,4-7H2,1-3H3 |
InChIキー |
SCSHEVGCRLIMSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)CNC(C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


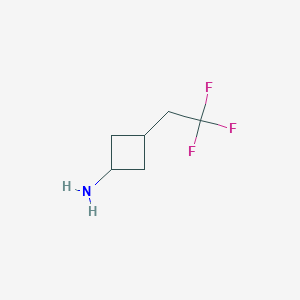
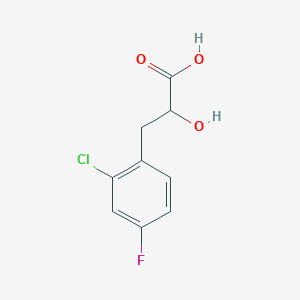
![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
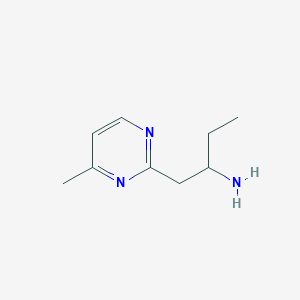
![3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13309555.png)
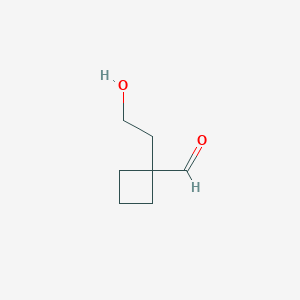


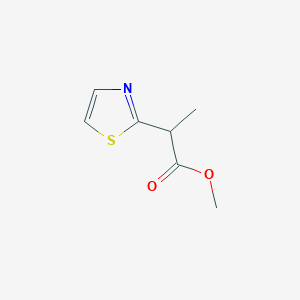
![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
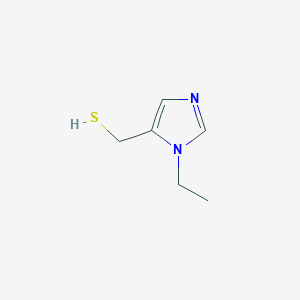
![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one](/img/structure/B13309601.png)
